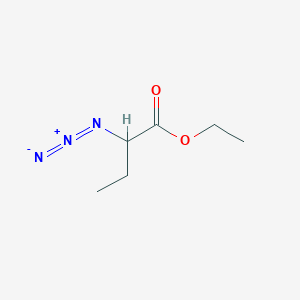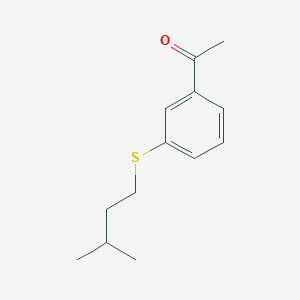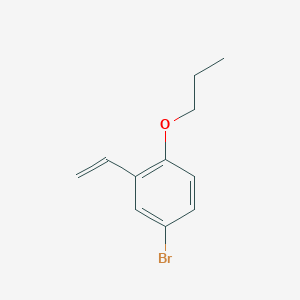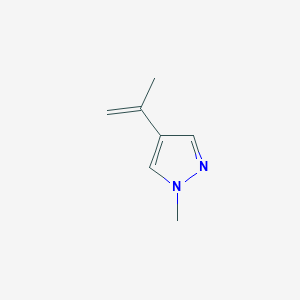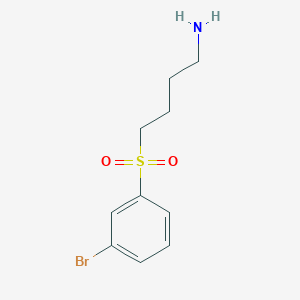![molecular formula C12H18OS B7896349 1-[3-(n-Butylthio)phenyl]ethanol](/img/structure/B7896349.png)
1-[3-(n-Butylthio)phenyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(n-Butylthio)phenyl]ethanol is an organic compound with the molecular formula C12H18OS. It features a phenyl ring substituted with a butylthio group and a hydroxyl group on the ethyl chain. This compound is notable for its unique structural properties, which include a secondary alcohol and a sulfide group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(n-Butylthio)phenyl]ethanol typically involves the reaction of 3-(n-butylthio)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(n-Butylthio)phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The sulfide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 1-[3-(n-Butylthio)phenyl]ethanone.
Reduction: Various alcohol derivatives depending on the reducing agent and conditions.
Substitution: Compounds with different substituents replacing the sulfide group.
Aplicaciones Científicas De Investigación
1-[3-(n-Butylthio)phenyl]ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[3-(n-Butylthio)phenyl]ethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the sulfide group can participate in redox reactions. These interactions can modulate biological pathways and influence cellular processes.
Comparación Con Compuestos Similares
1-[3-(n-Butylthio)phenyl]ethanol can be compared with similar compounds such as:
1-[3-(n-Butylthio)phenyl]ethanone: Differing by the oxidation state of the hydroxyl group.
1-[3-(n-Butylthio)phenyl]methanol: Differing by the position of the hydroxyl group.
1-[3-(n-Butylthio)phenyl]propane: Differing by the length of the carbon chain.
Propiedades
IUPAC Name |
1-(3-butylsulfanylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-3-4-8-14-12-7-5-6-11(9-12)10(2)13/h5-7,9-10,13H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVANLBLXFYXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=CC(=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
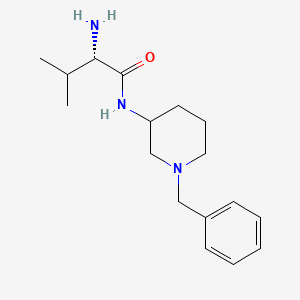
![1-[(2-Fluoro-5-nitrobenzene)sulfonyl]pyrrolidine](/img/structure/B7896287.png)
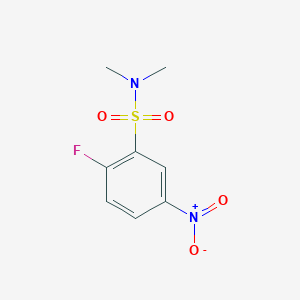
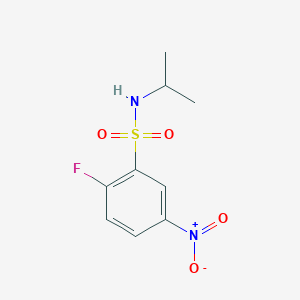
![N-[4-cyano-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B7896304.png)
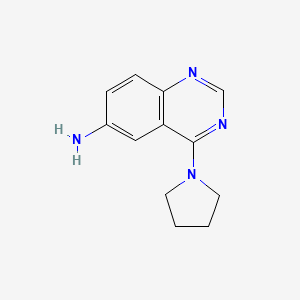
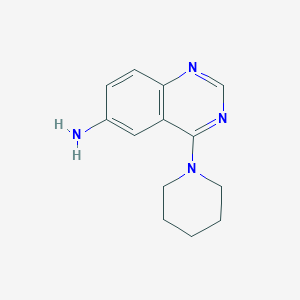
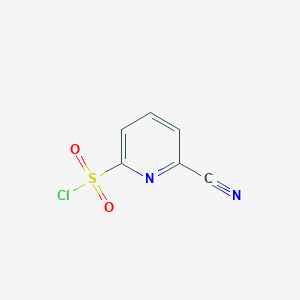
![N-[2-(4-methylphenyl)sulfonylethyl]propan-2-amine](/img/structure/B7896328.png)
